molecular formula C19H11ClO3 B2644372 2-((6-chloro-2H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione CAS No. 1049143-81-8

2-((6-chloro-2H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione

Cat. No.: B2644372
CAS No.: 1049143-81-8
M. Wt: 322.74
InChI Key: WLXKDSZGICTWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2E)-3- (6-chloro-2H-chromen-3-yl)acrylic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H9ClO3 and a molecular weight of 236.65 .


Molecular Structure Analysis

The molecule “methyl (2S)-2-[(6-chloro-2H-chromen-3-yl)formamido]propanoate” contains a total of 35 bonds. There are 21 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, and 6 aromatic bonds .


Physical and Chemical Properties Analysis

The compound “(2E)-3- (6-chloro-2H-chromen-3-yl)acrylic acid” is a solid at room temperature. It has a predicted melting point of 138.98° C and a predicted boiling point of 449.5° C at 760 mmHg. The predicted density is 1.5 g/cm3 and the predicted refractive index is n20D 1.69 .

Scientific Research Applications

Facile Synthesis

A study by Guha et al. (2015) discusses a facile synthesis method involving 2-hydroxychalcones and indane-1,3-dione, yielding 2-(2-phenyl-4H-chromen-4-ylidene)-2H-indene-1,3-diones. This method demonstrates the compound's utility in creating complex structures through an aerial oxidation process, highlighting its potential in synthetic chemistry for developing novel compounds with specific functions (Guha et al., 2015).

Nucleophilic Addition Reactions

Mahmoud et al. (2008) explore the synthesis and reactions of indeno[1,2-c]chromene derivatives, revealing the compound's propensity for undergoing nucleophilic addition. This property can be exploited in designing and synthesizing new molecules with potential biological or material applications (Mahmoud et al., 2008).

Tautomeric Stabilization

Sigalov et al. (2019) have synthesized derivatives showing tautomeric stabilization facilitated by intra- and intermolecular hydrogen bonds. This study provides insights into the compound's structural flexibility and its implications for designing molecules with specific physicochemical properties (Sigalov et al., 2019).

Three-Component Condensation Reaction

Sadeghi et al. (2015) report the synthesis of indeno[1,2-b]chromene derivatives via a three-component condensation reaction, showcasing the compound's versatility in forming functionalized structures. This method points to its potential in organic synthesis, particularly in creating molecules with biological relevance or material science applications (Sadeghi et al., 2015).

Novel Scaffolds Synthesis

Al-Kawkabani et al. (2013) describe the synthesis of novel scaffolds based on the reaction with various active methylene compounds, indicating the compound's utility in generating diverse molecular architectures. This capability is crucial for the development of new drugs or materials with specific properties (Al-Kawkabani et al., 2013).

Safety and Hazards

The compound “(2E)-3- (6-chloro-2H-chromen-3-yl)acrylic acid” is intended for research use only and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

2-[(6-chloro-2H-chromen-3-yl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClO3/c20-13-5-6-17-12(9-13)7-11(10-23-17)8-16-18(21)14-3-1-2-4-15(14)19(16)22/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXKDSZGICTWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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